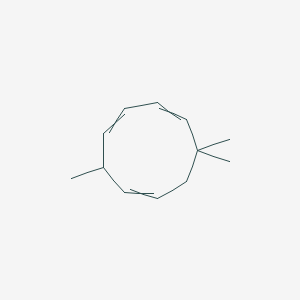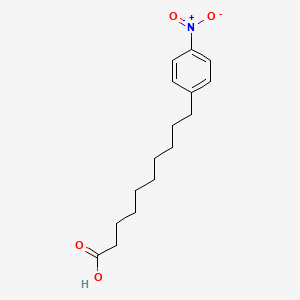
10-(4-Nitrophenyl)decanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(4-Nitrophenyl)decanoic acid is an organic compound with the molecular formula C16H23NO4. It is a derivative of decanoic acid, where a nitrophenyl group is attached to the tenth carbon of the decanoic acid chain. This compound is known for its applications in various biochemical assays and research studies due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-Nitrophenyl)decanoic acid typically involves the esterification of decanoic acid with 4-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
10-(4-Nitrophenyl)decanoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of decanoic acid and 4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under controlled conditions.
Major Products
Hydrolysis: Decanoic acid and 4-nitrophenol.
Reduction: 10-(4-Aminophenyl)decanoic acid.
Substitution: Various substituted phenyl decanoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
10-(4-Nitrophenyl)decanoic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a substrate in enzymatic assays to study lipase and esterase activities.
Biology: It is used in biochemical assays to investigate enzyme kinetics and inhibition.
Medicine: Research on drug delivery systems and the development of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 10-(4-Nitrophenyl)decanoic acid involves its interaction with specific enzymes. For instance, as a substrate for lipase, it undergoes hydrolysis to release 4-nitrophenol, which can be quantitatively measured. This interaction helps in understanding enzyme kinetics and the catalytic efficiency of lipases .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Nitrophenyl butyrate
- 4-Nitrophenyl palmitate
- 4-Nitrophenyl stearate
- 4-Nitrophenyl dodecanoate
- 4-Nitrophenyl octanoate
Uniqueness
10-(4-Nitrophenyl)decanoic acid is unique due to its specific chain length and the position of the nitrophenyl group. This structural specificity makes it particularly useful in studying long-chain fatty acid metabolism and enzyme-substrate interactions .
Propriétés
Numéro CAS |
61346-07-4 |
|---|---|
Formule moléculaire |
C16H23NO4 |
Poids moléculaire |
293.36 g/mol |
Nom IUPAC |
10-(4-nitrophenyl)decanoic acid |
InChI |
InChI=1S/C16H23NO4/c18-16(19)9-7-5-3-1-2-4-6-8-14-10-12-15(13-11-14)17(20)21/h10-13H,1-9H2,(H,18,19) |
Clé InChI |
SWBXCFPWQJBNRY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCCCCCCCCC(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



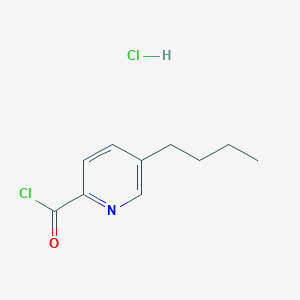
![Bicyclo[2.2.1]heptan-7-ol;4-nitrobenzoic acid](/img/structure/B14589953.png)
![2,4-Dioxabicyclo[3.2.0]hept-6-ene](/img/structure/B14589957.png)
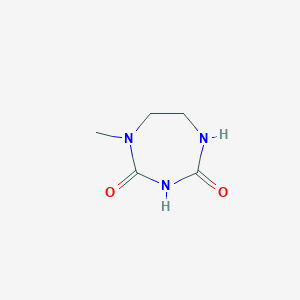
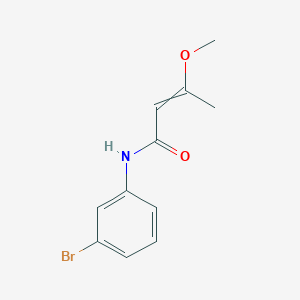
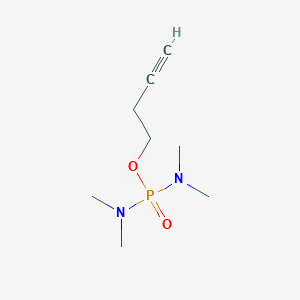
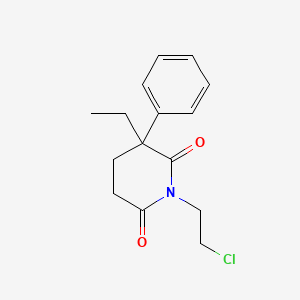
![8-Chloro-2-phenyl-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14590003.png)
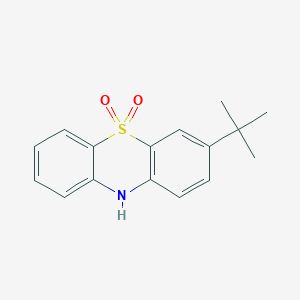
![4-Chloro-6-methyltetrazolo[1,5-a]quinoxaline](/img/structure/B14590014.png)

